REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH:13]([C:18]1[CH:22]=[CH:21][S:20][CH:19]=1)[C:14]([O:16]C)=[O:15].Cl>>[NH2:3][CH2:12][CH:13]([C:18]1[CH:22]=[CH:21][S:20][CH:19]=1)[C:14]([OH:16])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CC(C(=O)OC)C1=CSC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(C(=O)O)C1=CSC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH:13]([C:18]1[CH:22]=[CH:21][S:20][CH:19]=1)[C:14]([O:16]C)=[O:15].Cl>>[NH2:3][CH2:12][CH:13]([C:18]1[CH:22]=[CH:21][S:20][CH:19]=1)[C:14]([OH:16])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CC(C(=O)OC)C1=CSC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(C(=O)O)C1=CSC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |